Val-Gly-NH2 HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

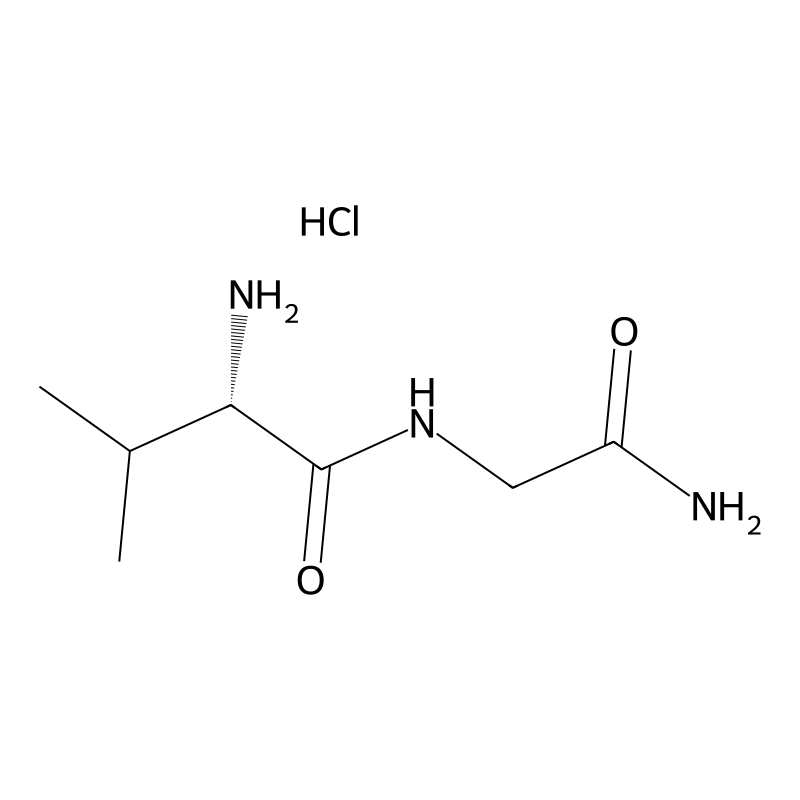

Val-Gly-NH2 hydrochloride is a dipeptide derivative composed of valine and glycine, with the chemical formula C₇H₁₆ClN₃O₂. This compound is characterized by the presence of an amino group (NH₂) and a hydrochloride salt form, which enhances its solubility in aqueous solutions. Valine, an essential amino acid, contributes to protein synthesis and muscle metabolism, while glycine, a non-essential amino acid, plays a crucial role in various metabolic processes. The hydrochloride form stabilizes the compound and improves its handling in laboratory and pharmaceutical settings .

Peptide Synthesis

- Building Block for Larger Peptides: Val-Gly-NH2 HCl serves as a fundamental building block for constructing larger peptides in the lab. Scientists can utilize this dipeptide (peptide with two amino acids) during solid-phase peptide synthesis (SPPS), a method for creating chains of amino acids (). The presence of the C-terminal amide group (NH2) prevents further peptide chain elongation, making Val-Gly-NH2 HCl a convenient C-terminal capping agent in peptide synthesis.

Protein Structure Studies

- Model Peptide for Protein Interactions: Due to its simple structure, Val-Gly-NH2 HCl can be employed as a model peptide to investigate protein-peptide interactions. Researchers can study how proteins bind to short peptide sequences, providing insights into protein function and potential drug development strategies ().

Enzymatic Reaction Studies

- Substrate for Peptide Hydrolases: Val-Gly-NH2 HCl can act as a substrate for enzymes known as peptide hydrolases, which break down peptide bonds. By studying the enzymatic activity on this specific dipeptide, scientists can gain valuable information about enzyme function and specificity ().

Peptide-Based Drug Discovery

- Hydrolysis: Under acidic or basic conditions, Val-Gly-NH2 hydrochloride can undergo hydrolysis to yield valine and glycine.

- Peptide Bond Formation: The compound can react with other amino acids or peptide derivatives to form longer peptides through condensation reactions.

- Acid-Base Reactions: As a zwitterionic compound, it can interact with acids or bases, affecting its solubility and stability .

Val-Gly-NH2 hydrochloride exhibits various biological activities due to its constituent amino acids:

- Muscle Metabolism: Valine plays a significant role in muscle metabolism and energy production during physical activity.

- Neurotransmitter Function: Glycine acts as an inhibitory neurotransmitter in the central nervous system, contributing to cognitive functions and motor control.

- Protein Synthesis: Both amino acids are vital for protein synthesis, influencing growth and repair processes in tissues .

The synthesis of Val-Gly-NH2 hydrochloride typically involves the following steps:

- Amino Acid Activation: Valine is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or N-hydroxy succinimide (NHS).

- Coupling Reaction: The activated valine is coupled with glycine under controlled conditions to form the dipeptide.

- Formation of Hydrochloride Salt: The resulting dipeptide is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility .

Val-Gly-NH2 hydrochloride has several applications:

- Pharmaceuticals: Used as an intermediate in the synthesis of peptide-based drugs.

- Nutritional Supplements: Incorporated into dietary supplements aimed at improving muscle recovery and performance.

- Research: Utilized in biochemical studies to understand peptide interactions and functions .

Research on Val-Gly-NH2 hydrochloride interactions focuses on:

- Protein Binding: Its binding affinity with various proteins can influence its bioavailability and efficacy.

- Receptor Interactions: Investigations into how this compound interacts with neurotransmitter receptors may reveal potential therapeutic uses in neurology.

- Metabolic Pathways: Studies examining how it integrates into metabolic pathways provide insights into its physiological roles .

Several compounds share structural similarities with Val-Gly-NH2 hydrochloride. Here’s a comparison highlighting their uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Glycine | C₂H₅NO₂ | Simplest amino acid; non-essential |

| L-Valine | C₅H₁₁NO₂ | Essential amino acid; branched-chain |

| L-Alanine | C₃H₇NO₂ | Non-essential; involved in glucose metabolism |

| Val-Gly-OH | C₇H₁₅N₃O₂ | Hydroxy form; used in peptide synthesis |

Val-Gly-NH2 hydrochloride is unique due to its specific combination of valine and glycine, providing distinct properties that are advantageous for both biological functions and applications in pharmaceuticals .